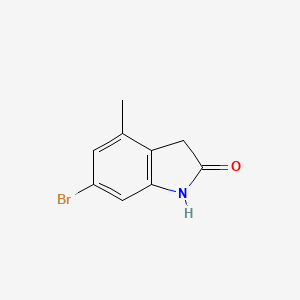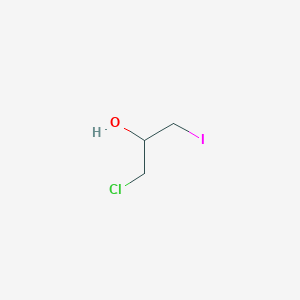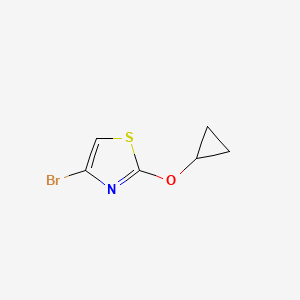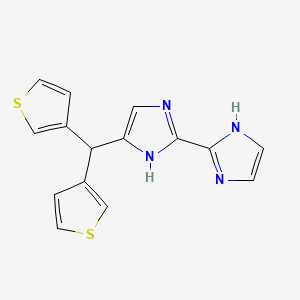
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:
- 1,1’-Dimethyl-1H,1’H-(2,2’)biimidazolyl
- 1,1’-Diethyl-1H,1’H-(2,2’)biimidazolyl
Uniqueness
What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H12N4S2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19) |
Clave InChI |
GQTWRJSAEPATEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


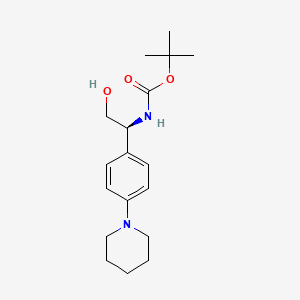
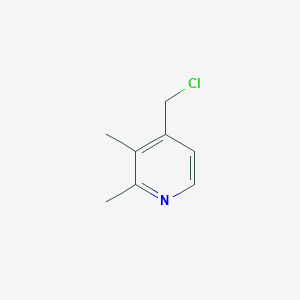
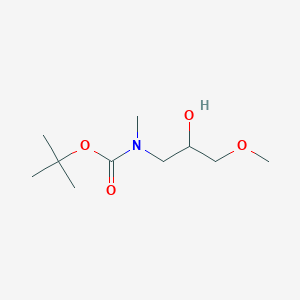

![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)

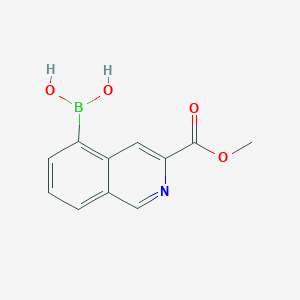
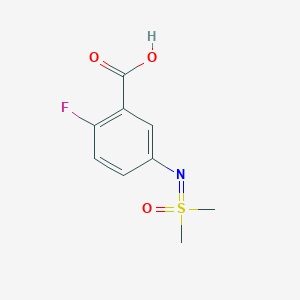
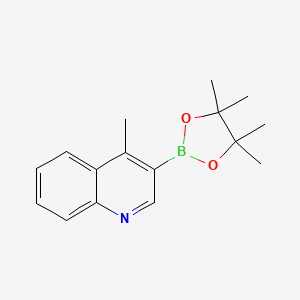
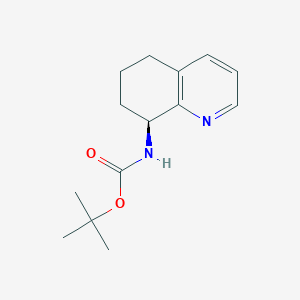
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
